N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of a bromopropyl group and a nitro group further enhances its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:
Bromination: The bromopropyl group is introduced via a bromination reaction, where 3-bromopropylamine is reacted with the nitrated benzoxadiazole under controlled conditions.
Amidation: The final step involves the formation of the amine group through an amidation reaction, where the brominated intermediate is treated with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, thiols, or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Various substituted benzoxadiazole derivatives.
Reduction: Amino derivatives of benzoxadiazole.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Fluorescent Probing: The benzoxadiazole core exhibits fluorescence, making it useful for probing and imaging biological systems.
Reactive Intermediates: The bromopropyl and nitro groups can form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromopropyl)phthalimide: Similar in structure but lacks the nitro group and benzoxadiazole core.
7-Nitrobenzoxadiazole (NBD): Contains the benzoxadiazole core and nitro group but lacks the bromopropyl group.
3-Bromopropylamine: Contains the bromopropyl group but lacks the benzoxadiazole and nitro groups.
Properties
IUPAC Name |
N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWAYUJEIWMMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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